molecular formula C15H16ClNO2 B2766480 3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide CAS No. 2034464-93-0

3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide

Cat. No. B2766480
CAS RN: 2034464-93-0
M. Wt: 277.75
InChI Key: LCKSEXSZILDXFM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as "CF3" and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antibacterial Activity

A study conducted by Baranovskyi et al. (2018) focused on the synthesis of arylsubstituted halogen(thiocyanato)amides, including compounds with structural similarities to "3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide." These compounds were synthesized via copper catalytic anionarylation and tested for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Isomorphous Benzenesulfonamide Structures and Intermolecular Interactions

Research by Bats et al. (2001) described the crystal structures of compounds with isomorphous benzenesulfonamide frameworks, highlighting the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These findings provide insights into how similar compounds might be used in material science for designing substances with specific structural properties (Bats et al., 2001).

Organosilicon Synthesis of Isocyanates

Lebedev et al. (2006) explored the synthesis of isocyanates, including those related to furan and phenyl series, which could suggest methods for synthesizing or modifying compounds like "this compound" for applications in polymer science or as intermediates in organic synthesis (Lebedev et al., 2006).

Root Growth-Inhibitory Activity of N-substituted Propanamides

Kitagawa and Asada (2005) prepared a series of N-substituted propanamides, demonstrating their potential as root growth inhibitors. This research may indicate agricultural applications of similar compounds in controlling weed growth or in the study of plant physiology (Kitagawa & Asada, 2005).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c16-14-3-1-2-12(10-14)4-5-15(18)17-8-6-13-7-9-19-11-13/h1-3,7,9-11H,4-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKSEXSZILDXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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